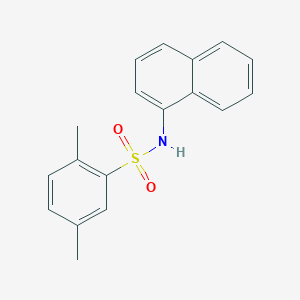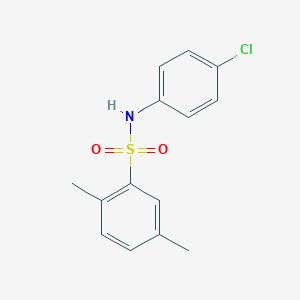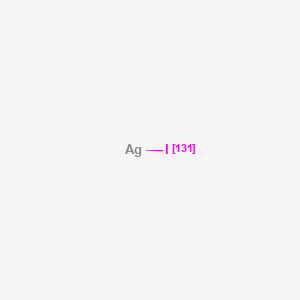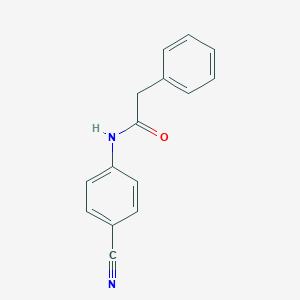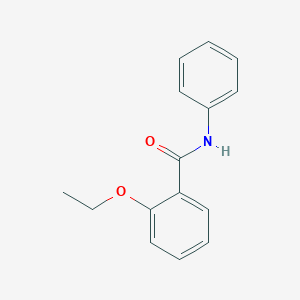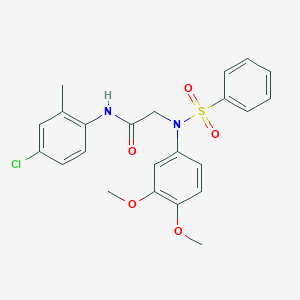
3-iodo-9H-carbazole
Vue d'ensemble
Description
“3-iodo-9H-carbazole” is a chemical compound with the molecular formula C12H8IN . It is a derivative of carbazole, a tricyclic compound that consists of two benzene rings fused on either side of a pyrrole ring .
Synthesis Analysis
Carbazole and its derivatives have been known for many years as components of optoelectronics and electroactive materials mainly because of their high hole transporting capabilities and strong fluorescence . Carbazole can be easily functionalized at the N-position and then covalently linked with other monomers .
Molecular Structure Analysis
The molecular structure of 3-iodo-9H-carbazole is essentially planar with the two outer rings forming a dihedral angle . The molecular weight of 3-iodo-9H-carbazole is 293.10 g/mol .
Chemical Reactions Analysis
Carbazole-based compounds are particularly attractive due to their important photochemical and thermal stability and good hole-transport ability . Conjugated monomers of carbazole derivatives and their polymers attract interest due to their suitability in a broad range of applications, such as biosensors, corrosion inhibition, photovoltaics, electroluminescent devices, field-effect transistors, and supercapacitors .
Physical And Chemical Properties Analysis
The physical and chemical properties of 3-iodo-9H-carbazole include a molecular weight of 293.10 g/mol, a topological polar surface area of 15.8 Ų, and a complexity of 218 . It also has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 0 .
Applications De Recherche Scientifique
Synthesis of Polyfunctionalized Carbazoles : A controlled gold-catalyzed preparation of 3-iodo 2,4,6-trisubstituted 9H-carbazoles has been developed, highlighting its potential in synthetic organic chemistry (Alcaide et al., 2015).
Polymer Synthesis : 3-iodo-9H-carbazole was used in the Ullmann polycondensation reaction to prepare poly(3,9-carbazole), a π-conjugated polymer, demonstrating its utility in polymer chemistry (Grigalevicius et al., 2002).
Creation of Oligomers for Optoelectronics : Well-defined carbazol-3,9-diyl-based oligomers were synthesized from 3-iodo-9H-carbazole for use in optoelectronics, showcasing its application in the development of novel materials (Grigalevicius et al., 2005).
Antimicrobial Agent Synthesis : 3-iodo-9H-carbazole was used as a precursor to create heterocyclic derivatives with antimicrobial properties, indicating its role in pharmaceutical research (Salih et al., 2016).
Sensor Development : A carbazole derivative based on 3-iodo-9H-carbazole was used to create an iodine-sensitive optical chemical sensor, highlighting its application in analytical chemistry (Jiao et al., 2005).
Medicinal Chemistry : 3-iodo-9H-carbazole and its derivatives have shown a wide range of biological activities, including antibacterial, antimalarial, anticancer, and anti-Alzheimer properties, underscoring its significance in medicinal chemistry (Tsutsumi et al., 2016).
Optoelectronic Material Production : Carbazole-based oligomers derived from 3-iodo-9H-carbazole were used to fabricate amorphous films for electroluminescent devices, demonstrating its relevance in electronic device manufacturing (Waldau et al., 2009).
Photoinitiator Development : New carbazole derivatives synthesized from 3-iodo-9H-carbazole were proposed as high-performance photoinitiators in 3D printing, illustrating its application in advanced manufacturing technologies (Mousawi et al., 2017).
Mécanisme D'action
Target of Action
3-Iodo-9H-Carbazole is a derivative of carbazole, a nitrogen-containing π-excessive aromatic heterocycle . Carbazole-based compounds are omnipresent in natural products, alkaloids, terpenes, marketed drugs, medicinally active compounds, and organic materials . .
Mode of Action
Carbazole derivatives are known for their important photochemical and thermal stability and good hole-transport ability . These properties suggest that 3-Iodo-9H-Carbazole may interact with its targets through electron transfer processes.
Biochemical Pathways
Carbazole derivatives are known to be involved in a variety of applications, such as biosensors, corrosion inhibition, photovoltaics, electroluminescent devices, field-effect transistors, and supercapacitors . This suggests that 3-Iodo-9H-Carbazole may influence a wide range of biochemical pathways.
Pharmacokinetics
The compound’s predicted boiling point is 4306±180 °C , suggesting that it may have low volatility and could be stable in the body.
Result of Action
Given its use as a pharmaceutical intermediate , it is likely that the compound has significant effects at the molecular and cellular levels.
Action Environment
It is recommended to be stored in a dark place, sealed in dry, at room temperature , suggesting that light, moisture, and temperature may affect its stability.
Propriétés
IUPAC Name |
3-iodo-9H-carbazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8IN/c13-8-5-6-12-10(7-8)9-3-1-2-4-11(9)14-12/h1-7,14H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYIGWMXXIFYAGD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(N2)C=CC(=C3)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8IN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30394929 | |
| Record name | 3-iodo-9H-carbazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30394929 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-iodo-9H-carbazole | |
CAS RN |
16807-13-9 | |
| Record name | 3-Iodocarbazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16807-13-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-iodo-9H-carbazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30394929 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Iodocarbazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details













Synthesis routes and methods II
Procedure details











Synthesis routes and methods III
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the spatial arrangement of the rings in 9-hexyl-3-iodo-9H-carbazole?
A1: The three rings in the 9-hexyl-3-iodo-9H-carbazole molecule are almost coplanar. The two outer rings of the carbazole system deviate slightly from perfect planarity, forming a dihedral angle of 0.43° [].
Q2: Does the crystal structure of 9-hexyl-3-iodo-9H-carbazole reveal any significant intermolecular interactions?
A2: No, the crystal packing of 9-hexyl-3-iodo-9H-carbazole does not exhibit any short intermolecular contacts []. This suggests that the molecules pack relatively loosely in the solid state.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

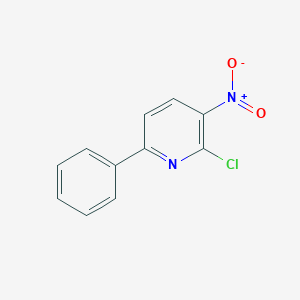

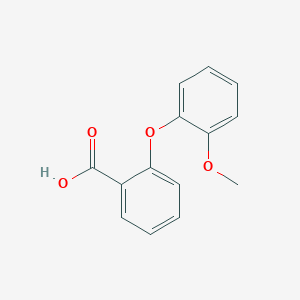

![2-[N-(benzenesulfonyl)-3-methoxyanilino]-N-(2-chlorophenyl)acetamide](/img/structure/B187302.png)
